molecular formula C22H16N2O2 B3956343 2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide

2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide

Cat. No. B3956343
M. Wt: 340.4 g/mol
InChI Key: VVOGBNCJNXZGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide, also known as Compound 1, is a novel small molecule that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of indolizine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide 1 is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs results in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, 2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide 1 has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide 1 has been found to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide 1 has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide 1 is its high potency and selectivity towards cancer cells. The compound has shown minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. Additionally, 2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide 1 has been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of 2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide 1 is its low solubility, which can pose a challenge in formulation development.

Future Directions

There are several future directions for the research of 2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide 1. One possible direction is to investigate the potential of the compound as a combination therapy with other anti-cancer agents. Another direction is to explore the neuroprotective effects of 2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide 1 in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of the compound and its potential targets. Finally, the development of more efficient synthesis methods and formulation strategies can enhance the therapeutic potential of 2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide 1.
Conclusion:
In conclusion, 2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide 1 is a promising small molecule that has shown potential therapeutic applications in various preclinical studies. The compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective activities. Its high potency and selectivity towards cancer cells make it a potential candidate for cancer therapy. However, further studies are needed to fully understand the mechanism of action of the compound and its potential targets. The development of more efficient synthesis methods and formulation strategies can enhance the therapeutic potential of 2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide 1.

Scientific Research Applications

2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide 1 has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-cancer, anti-inflammatory, and neuroprotective activities. The compound has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-oxo-N-phenyl-2-(2-phenyl-3-indolizinyl)acetamide 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21(22(26)23-17-11-5-2-6-12-17)20-19(16-9-3-1-4-10-16)15-18-13-7-8-14-24(18)20/h1-15H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOGBNCJNXZGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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